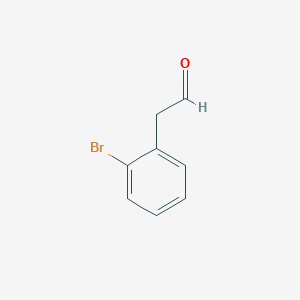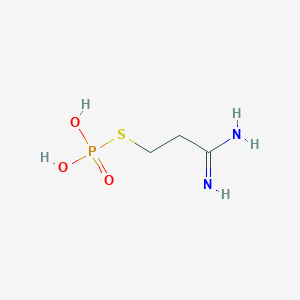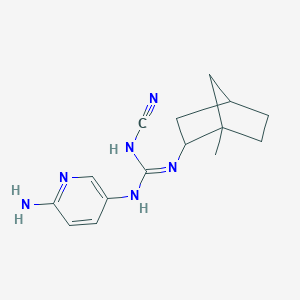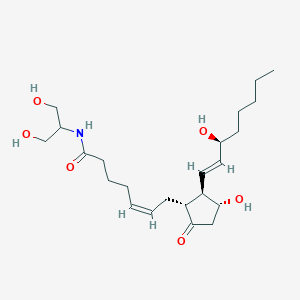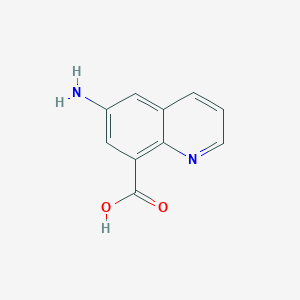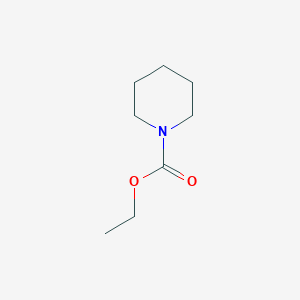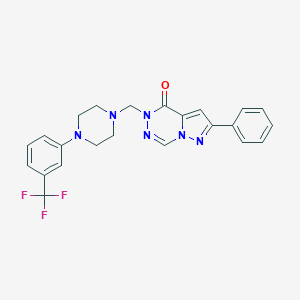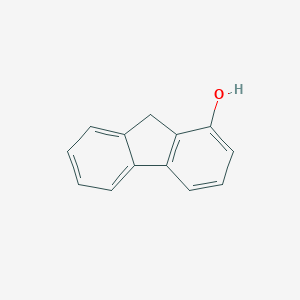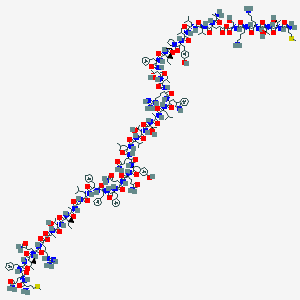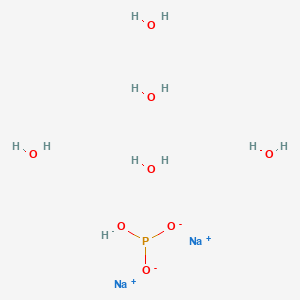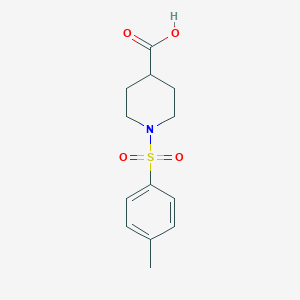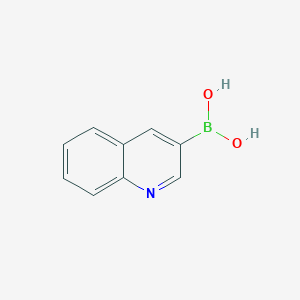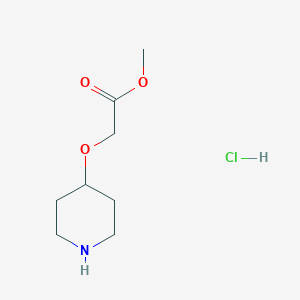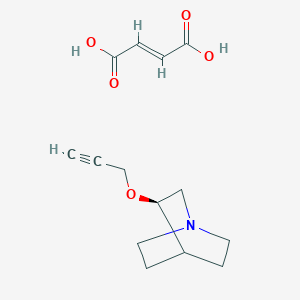
Talsaclidine fumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Talsaclidine fumarate is a chemical compound that has been studied for its potential use in treating various neurological disorders. It belongs to a class of compounds known as M1 muscarinic receptor agonists, which are known to play a role in cognitive function and memory.
Mécanisme D'action
Talsaclidine fumarate acts as an agonist at the M1 muscarinic receptor, which is known to play a role in cognitive function and memory. By activating this receptor, talsaclidine fumarate increases the release of acetylcholine in the brain, which is a neurotransmitter that is involved in learning and memory.
Effets Biochimiques Et Physiologiques
Talsaclidine fumarate has been shown to improve cognitive function and memory in animal models of Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been shown to increase the release of acetylcholine in the brain, which is a neurotransmitter that is involved in learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using talsaclidine fumarate in lab experiments is its specificity for the M1 muscarinic receptor, which allows researchers to study the effects of activating this receptor on cognitive function and memory. One limitation of using talsaclidine fumarate in lab experiments is its potential toxicity, which can limit its use in vivo.
Orientations Futures
Future research on talsaclidine fumarate could focus on its potential use in treating other neurological disorders, such as Huntington's disease and multiple sclerosis. It could also focus on developing more specific agonists for the M1 muscarinic receptor, which could have fewer side effects and be more effective in treating cognitive dysfunction. Additionally, research could focus on developing new methods for delivering talsaclidine fumarate to the brain, which could improve its efficacy and reduce its toxicity.
Méthodes De Synthèse
Talsaclidine fumarate is synthesized through a multi-step process that involves the reaction of various chemical compounds. The starting material for the synthesis is 2,4,5-trimethoxybenzaldehyde, which is reacted with 1,3-dibromopropane to form a diester intermediate. This intermediate is then reacted with methylamine to form the final product, talsaclidine fumarate.
Applications De Recherche Scientifique
Talsaclidine fumarate has been studied for its potential use in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to improve cognitive function and memory in animal models of these diseases.
Propriétés
Numéro CAS |
147025-54-5 |
|---|---|
Nom du produit |
Talsaclidine fumarate |
Formule moléculaire |
C14H19NO5 |
Poids moléculaire |
281.3 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;(3R)-3-prop-2-ynoxy-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C10H15NO.C4H4O4/c1-2-7-12-10-8-11-5-3-9(10)4-6-11;5-3(6)1-2-4(7)8/h1,9-10H,3-8H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/t10-;/m0./s1 |
Clé InChI |
SBCXBWBXWKVIFK-PBBCPHEYSA-N |
SMILES isomérique |
C#CCO[C@H]1CN2CCC1CC2.C(=C/C(=O)O)\C(=O)O |
SMILES |
C#CCOC1CN2CCC1CC2.C(=CC(=O)O)C(=O)O |
SMILES canonique |
C#CCOC1CN2CCC1CC2.C(=CC(=O)O)C(=O)O |
Synonymes |
3-(2-propynyloxy)-1-azabicyclo(2.2.2)octane 2-butenedioate talsaclidine fumarate WAL 2014 WAL 2014 FU WAL-2014 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



